

Application Note: Synthesis of 4-Butoxy-3-methoxybenzaldehyde from Vanillin

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Compound of Interest

Compound Name: 4-Butoxy-3-methoxybenzaldehyde

Cat. No.: B1271677

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Abstract

This document provides a detailed protocol for the synthesis of **4-Butoxy-3-methoxybenzaldehyde** from vanillin. The synthesis is achieved through a Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the O-alkylation of the phenolic hydroxyl group of vanillin with 1-bromobutane in the presence of a base. This application note is intended for researchers in organic chemistry, medicinal chemistry, and materials science who require a reliable method for preparing this versatile benzaldehyde derivative.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a readily available and inexpensive starting material derived from natural sources or produced synthetically. Its derivatives are of significant interest in the pharmaceutical, fragrance, and flavor industries. The title compound, **4-Butoxy-3-methoxybenzaldehyde**, is a key intermediate for more complex molecular targets. The synthesis described herein utilizes the Williamson ether synthesis, an SN2 reaction where an alkoxide reacts with a primary alkyl halide.^{[1][2]} This method is efficient and generally proceeds with high yields, making it suitable for both laboratory and potential scale-up operations.

Reaction Principle and Scheme

The synthesis proceeds by deprotonating the phenolic hydroxyl group of vanillin using a mild base, such as potassium carbonate (K_2CO_3), to form a phenoxide ion. This phenoxide then

acts as a nucleophile, attacking the primary carbon of 1-bromobutane in a classic SN2 displacement, yielding the desired ether product, **4-Butoxy-3-methoxybenzaldehyde**, and potassium bromide as a byproduct.

Reaction Scheme:

Experimental Protocol

3.1 Materials and Reagents

- Vanillin ($C_8H_8O_3$, M.W. 152.15 g/mol)
- 1-Bromobutane (C_4H_9Br , M.W. 137.02 g/mol)
- Anhydrous Potassium Carbonate (K_2CO_3 , M.W. 138.21 g/mol)
- Butan-2-one (Methyl Ethyl Ketone, MEK) or Acetone
- Diethyl Ether or Ethyl Acetate
- Anhydrous Magnesium Sulfate ($MgSO_4$) or Sodium Sulfate (Na_2SO_4)
- Deionized Water
- Standard thin-layer chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)

3.2 Equipment

- Round-bottom flask (100 mL or 250 mL)
- Reflux condenser
- Heating mantle with a magnetic stirrer
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
- Vacuum filtration apparatus

3.3 Synthesis Procedure

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (11.7 g, 84.7 mmol, ~1.3 eq).
- **Solvent Addition:** Add 100 mL of butan-2-one to the flask.
- **Initial Heating:** Heat the suspension to 60°C and stir for 30 minutes to facilitate the formation of the potassium phenoxide salt.
- **Alkylation:** Add 1-bromobutane (9.9 g, 72.3 mmol, ~1.1 eq) to the reaction mixture using a dropping funnel or syringe.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.^[3] The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the vanillin spot has been consumed.
- **Cooling and Filtration:** Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium bromide byproduct using vacuum filtration and wash the solid cake with a small amount of butan-2-one or acetone.
- **Solvent Removal:** Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
- **Work-up:** Dissolve the resulting crude oil/solid in 100 mL of diethyl ether or ethyl acetate. Transfer the solution to a separatory funnel and wash with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted vanillin, followed by deionized water (2 x 50 mL), and finally with brine (1 x 50 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.4 Purification The crude **4-Butoxy-3-methoxybenzaldehyde** can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Reagent and Reaction Parameters

Parameter	Value
Starting Material	Vanillin
Alkylating Agent	1-Bromobutane
Base	Anhydrous Potassium Carbonate (K_2CO_3)
Solvent	Butan-2-one (MEK)
Molar Ratio (Vanillin:Base:Alkyl Halide)	1 : 1.3 : 1.1
Reaction Temperature	Reflux (~80-90 °C)
Reaction Time	3-4 hours[3]
Theoretical Yield	13.68 g
Product Characteristics	
Product Name	4-Butoxy-3-methoxybenzaldehyde
Molecular Formula	$C_{12}H_{16}O_3$
Molecular Weight	208.25 g/mol [4]
Appearance	White to pale yellow crystalline solid
Expected Yield	85-95%

Characterization

The identity and purity of the synthesized **4-Butoxy-3-methoxybenzaldehyde** can be confirmed using standard analytical techniques:

- ^1H NMR (CDCl_3 , 400 MHz):
 - δ 9.85 (s, 1H, -CHO)
 - δ 7.42 (m, 2H, Ar-H)
 - δ 6.95 (d, 1H, Ar-H)
 - δ 4.10 (t, 2H, -O-CH₂-)
 - δ 3.90 (s, 3H, -OCH₃)
 - δ 1.85 (m, 2H, -CH₂-)
 - δ 1.50 (m, 2H, -CH₂-)
 - δ 1.00 (t, 3H, -CH₃)
- ^{13}C NMR (CDCl_3 , 100 MHz):
 - δ 191.0, 154.0, 150.0, 130.0, 126.5, 112.0, 109.5, 69.0, 56.0, 31.0, 19.2, 13.8.
- FT-IR (KBr, cm^{-1}):
 - ~2960 (C-H aliphatic stretch)
 - ~2870 (C-H aldehyde stretch)
 - ~1685 (C=O aldehyde stretch)[5]
 - ~1585, 1510 (C=C aromatic stretch)
 - ~1260 (C-O ether stretch)[5]

Visualizations

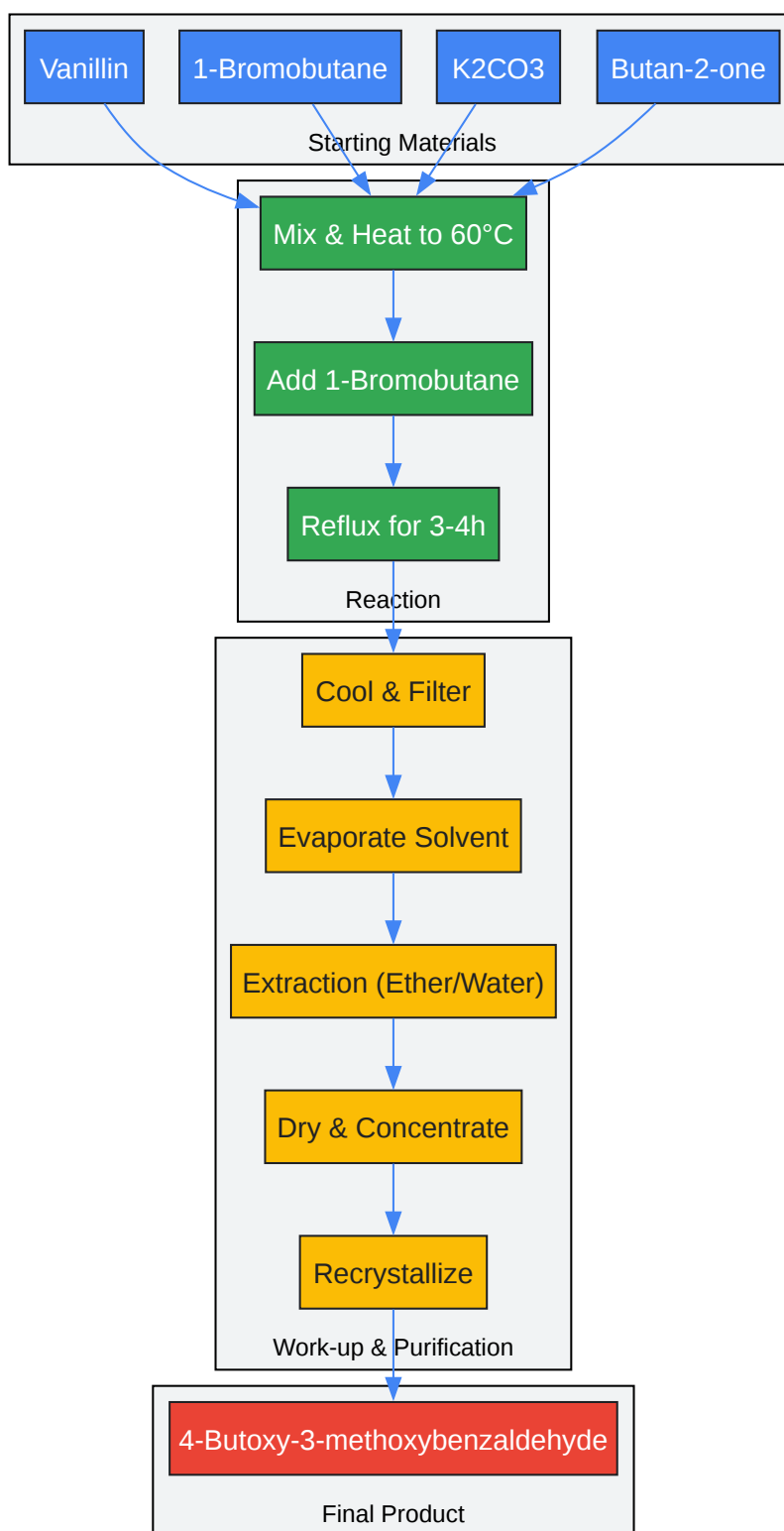


Figure 1: Experimental Workflow

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Caption: Figure 1: A flowchart illustrating the key stages of the synthesis, from starting materials to the final purified product.

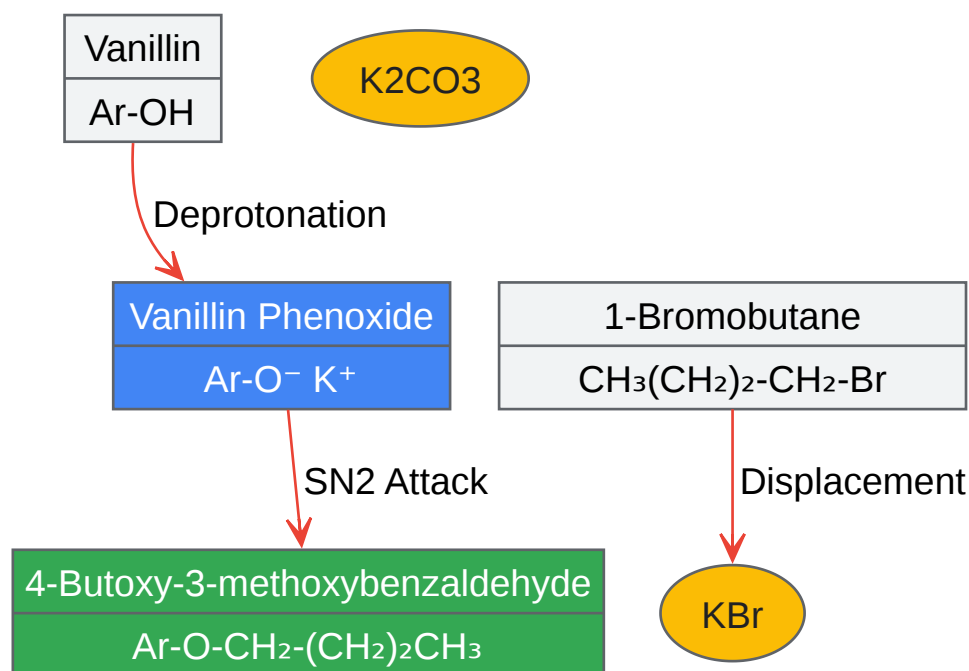


Figure 2: Williamson Ether Synthesis Mechanism

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Caption: Figure 2: The mechanism involves deprotonation of vanillin followed by an SN2 attack on the alkyl halide.

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